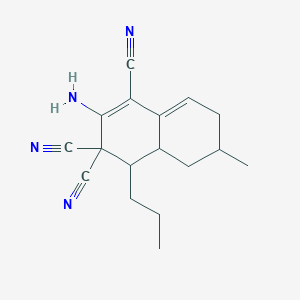
2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE is an organic compound that belongs to the class of naphthalenes This compound is characterized by its complex structure, which includes multiple functional groups such as amino, methyl, and nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor, followed by functional group modifications. For example, starting from a substituted benzene derivative, the synthesis may proceed through Friedel-Crafts alkylation, followed by nitration, reduction, and amination steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
2-amino-6-methyl-4-propyl-1,2,3,4-tetrahydronaphthalene: A similar compound with a simpler structure, lacking the nitrile groups.
2-amino-6-methyl-4-propyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarboxamide: A derivative with carboxamide groups instead of nitrile groups.
Uniqueness
The presence of multiple nitrile groups in 2-AMINO-6-METHYL-4-PROPYL-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE makes it unique compared to its analogs. These nitrile groups can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
特性
分子式 |
C17H20N4 |
|---|---|
分子量 |
280.37g/mol |
IUPAC名 |
2-amino-6-methyl-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C17H20N4/c1-3-4-15-13-7-11(2)5-6-12(13)14(8-18)16(21)17(15,9-19)10-20/h6,11,13,15H,3-5,7,21H2,1-2H3 |
InChIキー |
UZVWCYJDXOXVAJ-UHFFFAOYSA-N |
SMILES |
CCCC1C2CC(CC=C2C(=C(C1(C#N)C#N)N)C#N)C |
正規SMILES |
CCCC1C2CC(CC=C2C(=C(C1(C#N)C#N)N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-6-methyl-N-(2-phenylethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460736.png)
![6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B460739.png)
![3-amino-N-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460742.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460744.png)
![3-amino-N-(4-methyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460745.png)
![3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460746.png)
![N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460747.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460749.png)
![3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460750.png)
![3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460751.png)
![2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B460753.png)
![3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460754.png)
![3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460756.png)
![3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460759.png)
